1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone
Description
This compound features a pyrimidine core substituted with ethyl and fluorine groups at positions 6 and 5, respectively. A pyrrolidin-1-yl moiety is linked via an ether bond at position 4 of the pyrimidine, while a 2-fluorophenoxy ethanone group extends from the pyrrolidine nitrogen.
Properties
IUPAC Name |
1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-(2-fluorophenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O3/c1-2-14-17(20)18(22-11-21-14)26-12-7-8-23(9-12)16(24)10-25-15-6-4-3-5-13(15)19/h3-6,11-12H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUVJJFOVHCJLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)COC3=CC=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Implications
- Ethanone vs. Sulfanylidene: The target’s ethanone group (vs. sulfanylidene in ) may reduce toxicity risks associated with thiol metabolism while maintaining hydrogen-bonding capacity .
- Patent Compounds () : Methanesulfonyl () and trifluoromethyl () groups highlight trends in optimizing solubility and potency, which could guide further modifications of the target compound .
Q & A
Q. What are the recommended synthetic routes for 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of fluorinated pyrimidine intermediates. For example, fluoropyrimidine derivatives like 6-ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one can be synthesized via condensation of methyl 2-fluoro-3-oxopentanoate with o-methylisourea sulfate in sodium methylate/methanol . Subsequent steps may include nucleophilic substitution at the pyrrolidine ring and coupling with fluorophenoxy ethanone precursors.
- Key Conditions : Use anhydrous solvents (e.g., THF, DMF) under inert atmospheres (N₂/Ar) to avoid hydrolysis of sensitive intermediates .
- Optimization : Monitor progress via TLC or HPLC. Adjust temperature (e.g., 60–80°C for pyrimidine ring formation) and stoichiometry (e.g., 1.2 equivalents of fluorophenol for phenoxy coupling) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions (e.g., fluoropyrimidine C-F coupling constants, pyrrolidine ring protons) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks matching C₁₉H₂₀F₂N₃O₃).
- X-ray Crystallography : Resolve crystal structures to validate bond lengths/angles, especially for stereocenters in the pyrrolidine ring .
- Purity : HPLC with UV detection (λ = 254 nm) to ensure >95% purity, minimizing side products like dehalogenated derivatives .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, pyrrolidine substitution) influence the compound’s biological activity and reactivity?
Methodological Answer:
- Fluorination Impact : Fluorine at the pyrimidine 5-position enhances electronegativity, improving binding to hydrophobic enzyme pockets (e.g., antifungal targets) . Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs in enzyme inhibition assays.
- Pyrrolidine Substitution : Replace the pyrrolidine ring with piperidine or morpholine to assess conformational flexibility. Molecular docking studies (e.g., AutoDock Vina) predict interactions with biological targets like kinases .
- Data Contradiction : If bioactivity contradicts predictions, analyze steric effects via X-ray crystallography or molecular dynamics simulations .
Q. What strategies mitigate challenges in scaling up the synthesis of fluorinated pyrimidine-pyrrolidine hybrids?
Methodological Answer:
- Side Reactions : Fluorine displacement during nucleophilic substitution can occur under acidic conditions. Use mild bases (e.g., K₂CO₃) and low temperatures (0–5°C) to suppress hydrolysis .
- Purification : Employ column chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) or recrystallization from ethanol/water mixtures .
- Scalability : Transition from batch to flow chemistry for exothermic steps (e.g., pyrimidine ring closure) to improve yield reproducibility .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
Methodological Answer:
- QSAR Studies : Build quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Train models with bioassay data from analogs in PubChem .
- Dynamics Simulations : Run MD simulations (e.g., GROMACS) to study binding stability with proteins (e.g., CYP450 enzymes). Identify residues critical for interactions with the fluorophenoxy group .
- Validation : Synthesize top-scoring virtual hits and test in vitro (e.g., kinase inhibition assays). Cross-validate with crystallographic data to resolve false positives .
Q. How should researchers address discrepancies in biological activity data across studies?
Methodological Answer:
- Source Analysis : Verify compound purity (HPLC/MS) and storage conditions (e.g., degradation under light/humidity) .
- Assay Variability : Standardize protocols (e.g., cell line passage number, serum-free media) for cytotoxicity studies. Use positive controls (e.g., Voriconazole for antifungal assays) .
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends. Apply statistical tools (e.g., ANOVA) to isolate confounding variables .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
